molecular formula C18H18Cl2N2O3 B244803 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B244803
M. Wt: 381.2 g/mol
InChI Key: KNFPIYBIMNBVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as A-769662, is a small molecule compound that has been widely used in scientific research for its various biochemical and physiological effects. A-769662 was first synthesized in 2008 by Abbott Laboratories and has since become a valuable tool for studying metabolic pathways and identifying potential therapeutic targets.

Mechanism of Action

2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. This activation results in increased ATP production, leading to downstream effects on metabolic pathways. 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has also been shown to activate other signaling pathways, such as the mTOR and AKT pathways, which may contribute to its overall effects on cellular metabolism.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have numerous biochemical and physiological effects on cellular metabolism. In addition to its activation of AMPK, 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to increase glucose uptake, increase fatty acid oxidation, and enhance mitochondrial biogenesis. 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has also been shown to have anti-inflammatory effects, potentially making it a useful therapeutic agent for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its ability to selectively activate AMPK, allowing for targeted studies of metabolic pathways. 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has also been shown to have a high degree of specificity, with minimal off-target effects. However, the complex synthesis process and high cost of 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide may limit its use in some experiments.

Future Directions

There are numerous potential future directions for research involving 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One area of interest is the development of 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new therapeutic targets for 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, particularly in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the downstream effects of 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide activation on cellular metabolism.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves several steps, beginning with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(isobutyrylamino)-3-methoxyaniline to form the amide intermediate, which is then subjected to a final cyclization step to yield 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in its pure form. The overall synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively used in scientific research for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation has been shown to have numerous beneficial effects on metabolic pathways, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has also been studied for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cancer.

properties

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

2,4-dichloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O3/c1-10(2)17(23)22-15-7-5-12(9-16(15)25-3)21-18(24)13-6-4-11(19)8-14(13)20/h4-10H,1-3H3,(H,21,24)(H,22,23)

InChI Key

KNFPIYBIMNBVDH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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